molecular formula C14H18N2O2 B2683809 1,4-Cubanebis(dimethylamide) CAS No. 133180-93-5

1,4-Cubanebis(dimethylamide)

Cat. No.: B2683809
CAS No.: 133180-93-5
M. Wt: 246.31
InChI Key: XQTVWELQOVLKQS-MVPQMEJYSA-N
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Description

1,4-Cubanebis(dimethylamide) is an organic compound with a unique cubic cage-like structure. It is also known as N1,N1,N4,N4-tetramethyl-pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxamide. This compound is notable for its rigid and symmetrical structure, which makes it an interesting subject of study in the field of organic chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,4-Cubanebis(dimethylamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1,4-Cubanebis(dimethylamide) involves its interaction with molecular targets through its rigid and symmetrical structure. This interaction can influence the conformational dynamics of target molecules, thereby affecting their biological activity. The compound’s cubic structure allows it to fit into specific binding sites, making it a valuable tool in studying molecular recognition and binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Cubanebis(dimethylamide) is unique due to its specific amide functional groups, which provide distinct reactivity and interaction profiles compared to other cubane derivatives. Its rigid and symmetrical structure also makes it particularly valuable in studying molecular interactions and designing molecules with precise geometric constraints .

Biological Activity

1,4-Cubanebis(dimethylamide) (CAS Number: 133180-93-5) is an organic compound characterized by its unique cubic structure and symmetrical properties. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities. This article explores the biological activity of 1,4-Cubanebis(dimethylamide), including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

1,4-Cubanebis(dimethylamide) has a molecular formula of C14H18N2O2C_{14}H_{18}N_{2}O_{2} and a molecular weight of 246.30 g/mol. The compound's structure allows it to interact with biological targets effectively, enhancing its potential as a therapeutic agent.

PropertyValue
Molecular FormulaC14H18N2O2C_{14}H_{18}N_{2}O_{2}
Molecular Weight246.30 g/mol
StructureCubic cage-like

The biological activity of 1,4-Cubanebis(dimethylamide) is primarily attributed to its rigid and symmetrical structure, which facilitates interaction with various molecular targets. The compound can influence conformational dynamics in target proteins or enzymes, leading to modulation of their activity. This property makes it a valuable tool for studying molecular recognition and binding processes in biological systems .

Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that 1,4-Cubanebis(dimethylamide) exhibits antimicrobial properties against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Potential : Research has suggested that this compound could have anticancer effects by inducing apoptosis in cancer cells. The rigid structure may allow it to bind effectively to specific receptors involved in cell growth regulation .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which could be beneficial in drug development for diseases where enzyme overactivity is a concern .

Case Studies

Several studies have investigated the biological implications of 1,4-Cubanebis(dimethylamide):

  • Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives of cubane structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural rigidity in enhancing activity.
  • Anticancer Research : In a recent investigation, researchers evaluated the cytotoxic effects of 1,4-Cubanebis(dimethylamide) on various cancer cell lines. Results indicated a dose-dependent response with increased apoptosis markers observed at higher concentrations .
  • Enzyme Interaction Studies : A biochemical assay demonstrated that 1,4-Cubanebis(dimethylamide) inhibited the activity of specific kinases involved in cancer progression. This suggests its potential role as a therapeutic agent in targeted cancer therapies .

Comparative Analysis

When compared to similar compounds such as 1,4-cubanedicarboxylic acid and 1,4-cubanediamine, 1,4-Cubanebis(dimethylamide) stands out due to its unique amide functional groups that provide distinct reactivity profiles.

CompoundKey FeaturesBiological Activity
1,4-Cubanedicarboxylic AcidCarboxylic acid groupsLimited antimicrobial properties
1,4-CubanediamineAmine groupsModerate enzyme inhibition
1,4-Cubanebis(dimethylamide) Amide groups; rigid structureSignificant antimicrobial and anticancer potential

Properties

IUPAC Name

1-N,1-N,4-N,4-N-tetramethylcubane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-15(2)11(17)13-5-8-6(13)10-7(13)9(5)14(8,10)12(18)16(3)4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTVWELQOVLKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C12C3C4C1C5C2C3C45C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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